molecular formula C8H11BrN2 B15230182 (S)-1-(6-Bromopyridin-2-yl)propan-1-amine

(S)-1-(6-Bromopyridin-2-yl)propan-1-amine

Katalognummer: B15230182
Molekulargewicht: 215.09 g/mol
InChI-Schlüssel: YIGYLEOPRNZMCB-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(6-Bromopyridin-2-yl)propan-1-amine is a chiral amine compound featuring a brominated pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Bromopyridin-2-yl)propan-1-amine typically involves the following steps:

    Bromination: The starting material, 2-pyridine, undergoes bromination to introduce a bromine atom at the 6-position.

    Chiral Amine Introduction: The brominated pyridine is then subjected to a chiral amine introduction, often through a nucleophilic substitution reaction using (S)-propan-1-amine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent chiral amine introduction under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(6-Bromopyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed under basic or neutral conditions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Hydrogen-substituted pyridine derivatives.

    Substitution: Hydroxyl or alkyl-substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-(6-Bromopyridin-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-1-(6-Bromopyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and chiral amine group play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(6-Bromopyridin-2-yl)propan-1-amine: The enantiomer of the compound, differing in the spatial arrangement of the amine group.

    6-Bromopyridine-2-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of an amine.

    2-Bromo-6-methylpyridine: A similar compound with a methyl group at the 6-position instead of a propylamine group.

Uniqueness

(S)-1-(6-Bromopyridin-2-yl)propan-1-amine is unique due to its chiral nature and the presence of both a bromine atom and a propylamine group. This combination of features makes it a valuable compound for various applications, particularly in asymmetric synthesis and chiral drug development.

Eigenschaften

Molekularformel

C8H11BrN2

Molekulargewicht

215.09 g/mol

IUPAC-Name

(1S)-1-(6-bromopyridin-2-yl)propan-1-amine

InChI

InChI=1S/C8H11BrN2/c1-2-6(10)7-4-3-5-8(9)11-7/h3-6H,2,10H2,1H3/t6-/m0/s1

InChI-Schlüssel

YIGYLEOPRNZMCB-LURJTMIESA-N

Isomerische SMILES

CC[C@@H](C1=NC(=CC=C1)Br)N

Kanonische SMILES

CCC(C1=NC(=CC=C1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.